N-(2-hydroxyphenyl)thiophene-2-sulfonamide

HDAC inhibition zinc chelation dual pharmacophore

N-(2-Hydroxyphenyl)thiophene-2-sulfonamide (CAS 53442-33-4; molecular formula C₁₀H₉NO₃S₂; molecular weight 255.3 g/mol) is a hybrid sulfonamide that couples a thiophene-2-sulfonamide core with an N-(2-hydroxyphenyl) substituent. The compound sits at the intersection of two pharmacologically relevant scaffolds: the thiophene-2-sulfonamide class, which is widely established as a carbonic anhydrase (CA) inhibitory chemotype, and the N-(2-hydroxyphenyl)arylsulfonamide family, which has been characterised as a selective histone deacetylase (HDAC) inhibitory motif via zinc chelation in the catalytic site.

Molecular Formula C10H9NO3S2
Molecular Weight 255.3 g/mol
Cat. No. B12072287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)thiophene-2-sulfonamide
Molecular FormulaC10H9NO3S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)O
InChIInChI=1S/C10H9NO3S2/c12-9-5-2-1-4-8(9)11-16(13,14)10-6-3-7-15-10/h1-7,11-12H
InChIKeyGPBJDNZZFCKACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyphenyl)thiophene-2-sulfonamide – Structural Identity and Class Positioning for Informed Procurement


N-(2-Hydroxyphenyl)thiophene-2-sulfonamide (CAS 53442-33-4; molecular formula C₁₀H₉NO₃S₂; molecular weight 255.3 g/mol) is a hybrid sulfonamide that couples a thiophene-2-sulfonamide core with an N-(2-hydroxyphenyl) substituent [1]. The compound sits at the intersection of two pharmacologically relevant scaffolds: the thiophene-2-sulfonamide class, which is widely established as a carbonic anhydrase (CA) inhibitory chemotype, and the N-(2-hydroxyphenyl)arylsulfonamide family, which has been characterised as a selective histone deacetylase (HDAC) inhibitory motif via zinc chelation in the catalytic site [2]. This dual-scaffold architecture distinguishes it from both simple thiophene-2-sulfonamides and phenyl-substituted arylsulfonamides, making its procurement a deliberate choice for programmes that require simultaneous access to both pharmacophoric elements within a single, tractable small molecule.

1 Dual-target probe integrating HDAC zinc-chelating motif and thiophene CA scaffold
2 Intact N-(2-hydroxyphenyl) group supports HDAC-directed research fit
3 Thiophene-2-sulfonamide core distinct from benzenesulfonamide analogs

Why N-(2-Hydroxyphenyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Substituting N-(2-hydroxyphenyl)thiophene-2-sulfonamide with a generic thiophene-2-sulfonamide or a simple N-(2-hydroxyphenyl)benzenesulfonamide collapses the unique dual-pharmacophore architecture that is the compound’s principal differentiator. The thiophene-2-sulfonamide core provides a five-membered heteroaromatic ring with distinct electronic properties (computed XLogP3 = 2.1; topological polar surface area = 103 Ų) that differ substantially from the benzenesulfonamide analogue [1]. Critically, the N-(2-hydroxyphenyl) group is not merely a passive substituent: literature on the N-(2-hydroxyphenyl)arylsulfonamide class demonstrates that the 2-hydroxy group participates in zinc chelation within HDAC active sites, a mechanism that is abrogated if the hydroxyl is relocated, removed, or replaced with an amino group (e.g., N-(2-aminophenyl)thiophene-2-sulfonamide, CAS 182499-85-0) [2]. Therefore, generic interchange risks losing either the HDAC-directed zinc-binding capacity or the thiophene-conferred CA inhibitory potential, both of which are rationally designed into this single compound. The quantitative evidence below substantiates why the specific pairing of these two substructures is non-substitutable.

HDAC Chelation Loss

Generic thiophene-2-sulfonamides lack the 2-hydroxyphenyl group and may not support HDAC zinc chelation.

Core Polarity Shift

Benzenesulfonamide replacement removes the thiophene sulfur, altering polar surface area and heteroaromatic interactions.

Zinc Geometry Mismatch

The 2-amino analog (CAS 182499-85-0) lacks the oxygen lone pair geometry required for optimal HDAC zinc coordination.

Quantitative Comparator-Based Evidence for N-(2-Hydroxyphenyl)thiophene-2-sulfonamide Differentiation


Dual-Pharmacophore Architecture: Concurrent HDAC Zinc-Chelation Motif and Thiophene CA-Inhibitory Scaffold

The N-(2-hydroxyphenyl)sulfamoyl group has been experimentally demonstrated to be essential for HDAC inhibitory activity through zinc chelation at the enzyme active site. In a study of N-(2-hydroxyphenyl)arylsulfonamide derivatives, compounds bearing this motif exhibited anticancer activity against MCF-7 breast cancer cells that was only 3.6- to 4.3-fold lower than the clinical-phase HDAC inhibitor MS-275, despite the study compounds lacking the hydroxamic acid zinc-binding group typical of potent HDAC inhibitors [1]. In contrast, simple thiophene-2-sulfonamides (e.g., 5-substituted thiophene-2-sulfonamides) act primarily as carbonic anhydrase inhibitors with IC₅₀ values in the 69 nM to 70 µM range against hCA-I and 23.4 nM to 1.405 µM against hCA-II, but lack the N-(2-hydroxyphenyl) zinc-chelating group and therefore have no demonstrated HDAC-directed activity [2]. N-(2-Hydroxyphenyl)thiophene-2-sulfonamide uniquely combines both functionalities in a single molecule.

Dual Pharmacophore
Class-level inference
Target
Contains both 2-OH zinc-chelating group and thiophene-2-sulfonamide core (MW 255.3)
Comparators
Simple thiophene-2-sulfonamides (CA only); N-(2-hydroxyphenyl)arylsulfonamides (HDAC only); no single comparator has both motifs
Supports dual-target HDAC/CA screening fit
Direct CA inhibition data for this derivative not yet reported; class-level inference
HDAC inhibition zinc chelation dual pharmacophore cancer

Computational Physicochemical Differentiation from the Phenyl Analog N-(2-Hydroxyphenyl)benzenesulfonamide

Replacement of the thiophene ring with a benzene ring yields N-(2-hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7), the closest structural analog. Computed physicochemical parameters from PubChem reveal that N-(2-hydroxyphenyl)thiophene-2-sulfonamide possesses a lower computed lipophilicity (XLogP3 = 2.1) and a higher topological polar surface area (TPSA = 103 Ų) compared with its benzenesulfonamide counterpart (XLogP3 = 2.6; TPSA = 86.5 Ų) [1][2]. The thiophene sulfur atom introduces additional polarisable surface area and alters hydrogen-bond acceptor capacity (5 HBA vs. 4 for the phenyl analog), which can meaningfully affect solubility, permeability, and protein-binding profiles in biological assays [1].

Physicochemical Profile
Supporting evidence
XLogP3 2.1 vs 2.6
TPSA 103 vs 86.5 Ų
HBA 5 vs 4
Distinct solubility and permeability profile vs. benzenesulfonamide analog
Computed values; experimental logD and solubility data not available
physicochemical properties drug-likeness thiophene vs. benzene computational chemistry

Functional Group Differentiation: 2-Hydroxy vs. 2-Amino Pendant on Thiophene-2-sulfonamide Scaffold

N-(2-Aminophenyl)thiophene-2-sulfonamide (WYE-175827; CAS 182499-85-0) is the direct 2-amino analog of the target compound. The critical difference is the replacement of the phenolic –OH with an –NH₂ group at the ortho position of the N-phenyl ring. Evidence from the N-(2-hydroxyphenyl)arylsulfonamide literature establishes that the 2-hydroxy group is mechanistically privileged: it participates in bidentate chelation of the catalytic zinc ion in HDAC enzymes, whereas the 2-amino group lacks the oxygen lone pair geometry optimal for zinc coordination [1]. The study explicitly states that “the N-(2-hydroxyphenyl)sulfamoyl group may play an important role in interacting with HDAC enzymes through chelation of zinc ion” [1], a conclusion that cannot be extrapolated to the 2-amino analog. Furthermore, the amino group introduces an additional ionisable centre (predicted pKa ~4.6 for protonated aniline) that is absent in the phenolic compound (predicted pKa ~9.5), which will alter the ionisation state at physiological pH and affect both solubility and target engagement [2].

2-OH vs 2-NH₂
Class-level inference
2-Hydroxy
Zinc-chelating geometry; neutral at pH 7.4 (pKa ~9.5)
2-Amino (CAS 182499-85-0)
Lacks oxygen lone pair; partially protonated at pH 7.4 (pKa ~4.6)
2-Hydroxy group is critical for HDAC zinc chelation
Zinc chelation inferred from SAR; pKa values predicted
zinc-binding group HDAC inhibition functional group replacement structure-activity relationship

Carbonic Anhydrase Inhibitory Potential of the Thiophene-2-sulfonamide Core: Benchmarking Against Established CA Inhibitor Chemotypes

The thiophene-2-sulfonamide scaffold is a validated carbonic anhydrase inhibitory chemotype. A 2020 study of thiophene-based sulfonamides reported IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with Ki values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II), and demonstrated non-competitive inhibition kinetics [1]. Patent literature further establishes that 5-substituted thiophene-2-sulfonamides with hydroxyaryl substituents are topically active ocular hypotensive agents, validating the therapeutic relevance of the thiophene-2-sulfonamide core for CA-dependent indications such as glaucoma [2]. While direct CA inhibition data for the specific N-(2-hydroxyphenyl) derivative have not been published, the presence of the intact thiophene-2-sulfonamide pharmacophore places this compound within the activity range of the broader class and distinguishes it from benzenesulfonamide-based CA inhibitors that lack the heteroaromatic sulfur.

CA Inhibition Profile
Class-level inference
hCA-II IC₅₀ 23.4 nM – 1.405 µM
hCA-I IC₅₀ 69 nM – 70 µM; non-competitive kinetics reported
Supports CA inhibitor research context
Class-level thiophene-2-sulfonamide data; direct IC₅₀ for this derivative not published
carbonic anhydrase inhibition thiophene sulfonamide glaucoma antitumor

High-Priority Application Scenarios for N-(2-Hydroxyphenyl)thiophene-2-sulfonamide Procurement


Dual-Target HDAC/CA Inhibitor Screening Libraries for Oncology Drug Discovery

This compound is ideally suited for inclusion in focused screening libraries aimed at identifying dual HDAC/carbonic anhydrase inhibitors for solid tumour indications. The N-(2-hydroxyphenyl) motif provides engagement with HDAC enzymes via zinc chelation, as validated by the anticancer activity of structurally related N-(2-hydroxyphenyl)arylsulfonamides in MCF-7 breast cancer cells (3.6–4.3-fold less potent than the clinical candidate MS-275) [1], while the thiophene-2-sulfonamide core addresses tumour-associated CA isoforms (e.g., CA IX and CA XII) that are overexpressed in hypoxic tumour microenvironments [2]. No single commercially available analog offers both pharmacophores in one molecule.

Structure-Activity Relationship (SAR) Studies on the N-(2-Hydroxyphenyl)arylsulfonamide Scaffold

For medicinal chemistry programmes exploring the SAR of N-(2-hydroxyphenyl)arylsulfonamides, this compound serves as the critical thiophene variant in a matrix comparing heteroaryl sulfonamide cores (thiophene, furan, pyridine, benzene). The computed physicochemical differences from the benzenesulfonamide analog (Δ XLogP3 = −0.5; Δ TPSA = +16.5 Ų) [2] mean that any observed divergence in cellular potency, solubility, or permeability within the SAR matrix can be rationally attributed to the heteroaryl replacement, enabling efficient lead optimisation.

Carbonic Anhydrase Inhibitor Development with Non-Classical Zinc-Binding Topology

The thiophene-2-sulfonamide class has been shown to inhibit hCA-I and hCA-II with non-competitive kinetics, interacting outside the catalytic active site [3]. This contrasts with classical sulfonamide CA inhibitors (e.g., acetazolamide) that coordinate the active-site zinc directly. N-(2-Hydroxyphenyl)thiophene-2-sulfonamide can be deployed as a tool compound to probe the structural determinants of this non-classical inhibitory mechanism, particularly in isoform-selectivity studies where avoiding active-site zinc binding may reduce off-target effects on ubiquitous CA isoforms.

Glaucoma and Ocular Hypertension Preclinical Models

Patented thiophene-2-sulfonamides with hydroxyaryl substituents have demonstrated topical ocular hypotensive activity in preclinical glaucoma models via carbonic anhydrase inhibition in the ciliary body [4]. N-(2-Hydroxyphenyl)thiophene-2-sulfonamide, bearing both the thiophene-2-sulfonamide CA pharmacophore and a phenolic group that may enhance corneal permeability, is a rational procurement choice for laboratories validating topical CA inhibitor candidates for intraocular pressure reduction.

Application
Selection Property
Validation Focus
Dual-target HDAC/CA screening in cancer cell-line panels
Intact N-(2-hydroxyphenyl) zinc-chelating group and thiophene CA scaffold
HDAC zinc-chelating capacity and CA inhibitory potency
SAR exploration of N-(2-hydroxyphenyl)arylsulfonamide heteroaryl cores
Thiophene heteroaryl core with distinct computed properties
Physicochemical impact on cellular activity and permeability
Non-classical CA inhibition mechanism studies
Non-competitive inhibition kinetics of thiophene-2-sulfonamide chemotype
Isoform selectivity and non-active-site binding mode
Ocular carbonic anhydrase inhibition research models
Thiophene-2-sulfonamide CA pharmacophore with phenolic group
Corneal permeability and intraocular pressure endpoint monitoring
Quote Request

Request a Quote for N-(2-hydroxyphenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.